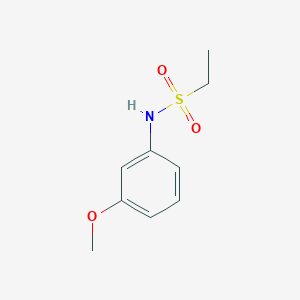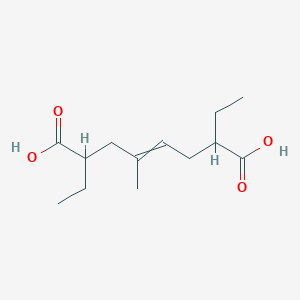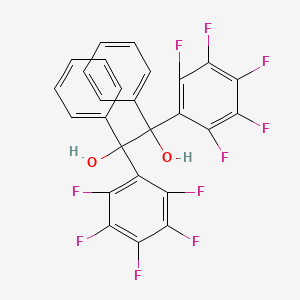
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is a complex organic compound characterized by the presence of two pentafluorophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol typically involves the reaction of pentafluorobenzene with diphenylethylene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Palladium or nickel-based catalysts.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with phosphine groups instead of hydroxyl groups.
1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-Bis(dicyclohexylphosphino)ethane: Features cyclohexyl groups instead of phenyl groups.
Uniqueness
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
54293-20-8 |
|---|---|
分子式 |
C26H12F10O2 |
分子量 |
546.4 g/mol |
IUPAC名 |
1,2-bis(2,3,4,5,6-pentafluorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H12F10O2/c27-15-13(16(28)20(32)23(35)19(15)31)25(37,11-7-3-1-4-8-11)26(38,12-9-5-2-6-10-12)14-17(29)21(33)24(36)22(34)18(14)30/h1-10,37-38H |
InChIキー |
PNBCTMSEHGHZMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(C(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


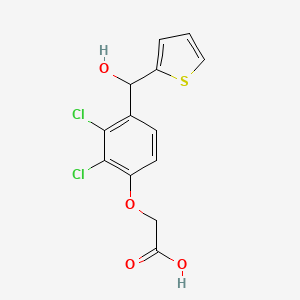

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
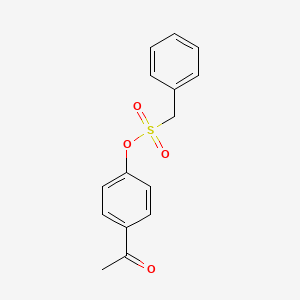
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
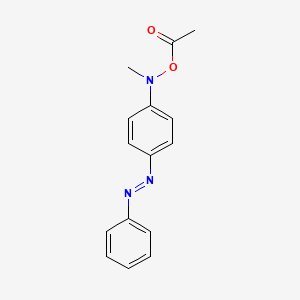
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
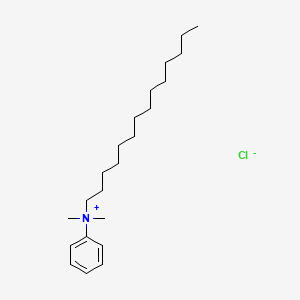


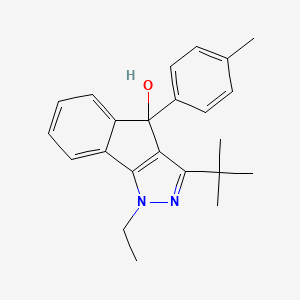
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
